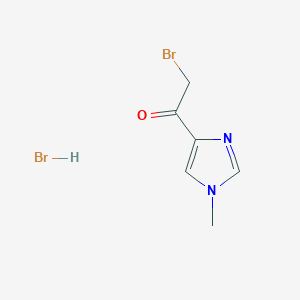
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide is a chemical compound that features a brominated ethanone group attached to a methylimidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide typically involves the bromination of 1-(1-methylimidazol-4-yl)ethanone. This can be achieved by reacting 1-(1-methylimidazol-4-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Nucleophilic substitution: Substituted imidazole derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
科学研究应用
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors involving imidazole moieties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It can be used to study the interactions of brominated compounds with biological systems, including their effects on enzymes and cellular pathways.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
作用机制
The mechanism of action of 2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide involves its interaction with nucleophilic sites in biological molecules. The bromine atom can act as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to the inhibition of enzyme activity or the disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the ethanone group.
1-(1-Methyl-1H-imidazol-2-yl)ethanone: Similar but without the bromine atom.
2-Bromo-1-(4-methylpiperazin-1-yl)ethanone hydrobromide: Similar brominated ethanone structure but with a different heterocyclic ring.
Uniqueness
2-Bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide is unique due to the presence of both a brominated ethanone group and a methylimidazole ring
属性
IUPAC Name |
2-bromo-1-(1-methylimidazol-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O.BrH/c1-9-3-5(8-4-9)6(10)2-7;/h3-4H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKXEBXWNBZRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-methyl-N-[5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyridin-2-yl]carbamate](/img/structure/B2910753.png)
![3-(4-Bromophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2910754.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2910756.png)
![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)
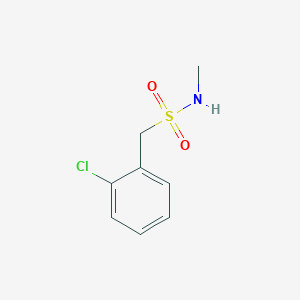
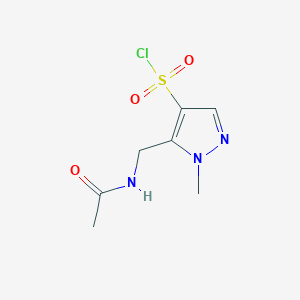
![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2910765.png)
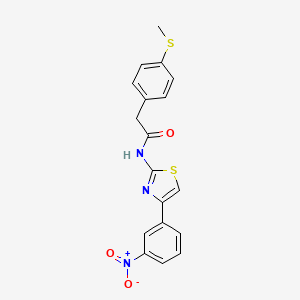
![(1r,4r)-2-Oxa-5-azabicyclo[2.2.1]heptane hemioxalate](/img/new.no-structure.jpg)

![N-([2,3'-bipyridin]-3-ylmethyl)pivalamide](/img/structure/B2910771.png)
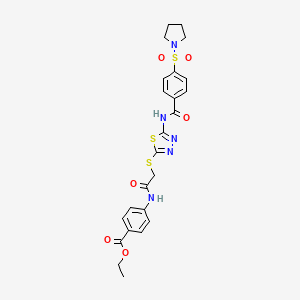
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2910775.png)
